BenchChemオンラインストアへようこそ!

N-(3-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

InhA inhibition SAR antitubercular drug discovery

N-(3-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide (designated Compound s6 in the primary literature) is a pyrrolidine carboxamide that acts as a direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase InhA, a validated target in mycobacterial fatty acid biosynthesis. Identified through high-throughput screening and characterized in the foundational Journal of Medicinal Chemistry study by He et al.

Molecular Formula C17H21ClN2O2
Molecular Weight 320.8 g/mol
Cat. No. B10812243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
Molecular FormulaC17H21ClN2O2
Molecular Weight320.8 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C17H21ClN2O2/c18-13-5-4-6-14(10-13)19-17(22)12-9-16(21)20(11-12)15-7-2-1-3-8-15/h4-6,10,12,15H,1-3,7-9,11H2,(H,19,22)
InChIKeyQDQDCZORMCIXHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide: A Defined InhA Inhibitor for Antitubercular Drug Discovery


N-(3-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide (designated Compound s6 in the primary literature) is a pyrrolidine carboxamide that acts as a direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase InhA, a validated target in mycobacterial fatty acid biosynthesis [1]. Identified through high-throughput screening and characterized in the foundational Journal of Medicinal Chemistry study by He et al. (2006), this compound belongs to a series distinguished by an N1-cyclohexyl-5-oxopyrrolidine-3-carboxamide scaffold with a meta-chlorophenyl substituent on the carboxamide nitrogen [2]. The compound exhibits an InhA IC50 of 1.35 μM and occupies a specific potency niche within its structural class, displaying quantifiable differentiation from unsubstituted, regioisomeric, and alternative N1-substituted analogs [1].

Why N-(3-Chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide Cannot Be Interchanged with Other Pyrrolidine Carboxamide InhA Inhibitors


Within the pyrrolidine carboxamide class, even minor structural modifications produce order-of-magnitude shifts in InhA inhibitory potency. The N1-cyclohexyl group is essential for binding, and its replacement with phenyl reduces potency approximately 3-fold, while relocation of the chlorine from the meta to the para position on the pendant phenyl ring abolishes activity (>100 μM vs. 1.35 μM) [1]. Furthermore, the addition of a second electron-withdrawing group at the 5-position of the aryl ring, while yielding more potent analogs such as the 3,5-dichloro derivative (IC50 0.39 μM), generates a different selectivity and physicochemical profile that precludes simple interchange in lead optimization or chemical biology workflows [2]. These steep SAR gradients mean that procurement of a specific substitution pattern—not merely the core scaffold—determines experimental outcome.

Quantitative Differentiation of N-(3-Chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide from Its Closest Structural Analogs


~8-Fold InhA Potency Gain Over the Unsubstituted Parent Scaffold (s1)

Compared to the unsubstituted parent compound s1 (1-cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide, IC50 = 10.66 ± 0.51 μM), the target compound s6 bearing a single meta-chloro substituent on the pendant phenyl ring achieves an IC50 of 1.35 ± 0.05 μM, representing an approximately 7.9-fold improvement in InhA inhibitory potency within the same experimental series [1]. Both values were determined under identical assay conditions in the same study, enabling direct quantitative comparison without inter-laboratory variability.

InhA inhibition SAR antitubercular drug discovery

~3-Fold InhA Potency Advantage Over the N1-Phenyl Analog (Compound 3a)

Replacement of the N1-cyclohexyl group with an N1-phenyl group, yielding N-(3-chlorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide (Compound 3a), reduces InhA inhibitory potency from an IC50 of 1.35 μM (target compound s6) to 3.94 μM, an approximately 2.9-fold decrease [1][2]. Both compounds share the identical 3-chlorophenyl carboxamide moiety and differ only at the N1 substituent, isolating the contribution of the cyclohexyl ring to target binding. The assay methodology (NADH-dependent catalysis of octenoyl-CoA monitored at 340 nm) is identical between the two data sources, supporting cross-study comparability.

N1-substituent SAR cyclohexyl vs. phenyl InhA inhibitor optimization

>74-Fold Regioisomeric Specificity: Meta-Chloro (s6) vs. Para-Chloro (s7) Substitution

Within the same synthetic series, relocation of the chlorine substituent from the meta position (s6, IC50 = 1.35 ± 0.05 μM) to the para position (s7, IC50 > 100 μM) results in a greater than 74-fold loss of InhA inhibitory activity, with s7 effectively inactive at the screening concentration [1]. This dramatic potency cliff demonstrates that the 3-chlorophenyl substitution pattern is not merely preferred but essential for target engagement, consistent with crystallographic evidence showing that the meta-substituent occupies a sterically constrained pocket adjacent to Tyr158 in the InhA active site.

regioisomeric SAR position-specific potency meta vs. para substitution

2.7-Fold Potency Advantage Over the 3,5-Bis(trifluoromethyl) Analog (d14) in the Same Scaffold Series

The 3,5-bis(trifluoromethyl)phenyl analog d14, which retains the identical N1-cyclohexyl-5-oxopyrrolidine-3-carboxamide core, exhibits an IC50 of 3.67 ± 0.17 μM against InhA, compared with 1.35 ± 0.05 μM for the target 3-chlorophenyl compound s6—a 2.7-fold superiority for the mono-chloro analog [1]. Both data points originate from the same study (Table 1, He et al. 2006), enabling direct comparison. This result indicates that the 3,5-bis(trifluoromethyl) substitution, despite its stronger electron-withdrawing character, does not confer additional InhA potency and may introduce steric penalties or unfavorable desolvation costs relative to the simpler 3-chloro motif.

comparative InhA inhibition halogen vs. CF3 SAR electron-withdrawing group optimization

Class-Level Selectivity: No Inhibition of Escherichia coli or Plasmodium falciparum ENR Orthologs

In the original high-throughput screening campaign that identified the pyrrolidine carboxamide series, none of the 30 confirmed InhA inhibitor hits—including the pyrrolidine carboxamide scaffold from which s6 is derived—exhibited detectable inhibitory activity against the enoyl-ACP reductase from Escherichia coli (ecENR) or Plasmodium falciparum (pfENR) [1]. This class-level selectivity profile distinguishes these compounds from broad-spectrum ENR inhibitors such as triclosan, which inhibits ENR orthologs across bacterial species indiscriminately. While direct ortholog profiling data for s6 specifically are not reported, the consistent selectivity observed across the entire hit series supports the inference that the mycobacterial InhA binding pocket accommodates this scaffold in a manner not replicated in the Gram-negative or protozoal ENR active sites.

target selectivity mycobacterial specificity ENR ortholog profiling

Optimal Research and Industrial Application Scenarios for N-(3-Chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide


Antitubercular Lead Optimization: InhA Direct Inhibitor with Defined Mono-Chloro Pharmacophore

This compound serves as a validated starting point for InhA-targeted antitubercular drug discovery campaigns that require direct (non-KatG-dependent) enzyme inhibition, circumventing the most common isoniazid resistance mechanism [1]. With an IC50 of 1.35 μM against recombinant M. tuberculosis InhA, it occupies a potency window suitable for fragment-to-lead or hit-to-lead optimization. The ~8-fold advantage over the unsubstituted parent scaffold, combined with the strict regioisomeric requirement for meta-chloro substitution (>74-fold discrimination over para-chloro), defines a clear SAR vector for iterative medicinal chemistry optimization toward sub-micromolar potency.

Chemical Probe Development for Mycobacterial Fatty Acid Biosynthesis Pathway Studies

The demonstrated class-level selectivity of pyrrolidine carboxamides for mycobacterial InhA over E. coli and P. falciparum ENR orthologs [1] positions this compound as a scaffold for developing chemical probes to dissect mycobacterial type II fatty acid synthase (FAS-II) biology. Unlike broad-spectrum inhibitors such as triclosan, probes derived from this chemotype would enable mycobacteria-specific interrogation of cell wall mycolic acid biosynthesis without confounding effects on Gram-negative or protozoal ENR systems. The N1-cyclohexyl group—shown to confer ~3-fold potency advantage over N1-phenyl analogs—is an essential structural feature for maintaining this target engagement.

Structure-Based Drug Design Leveraging Existing Co-Crystal Structures of Close Analogs

High-resolution X-ray co-crystal structures of closely related pyrrolidine carboxamide analogs bound to InhA are available in the PDB (e.g., PDB 4U0K for the 5-chloro-2-methylphenyl analog at 1.90 Å, PDB 4TRJ for the 3-bromophenyl analog at 1.73 Å, PDB 2H7M for the 3,5-dichlorophenyl analog) [1]. These structures reveal a conserved binding pose for the N1-cyclohexyl-5-oxopyrrolidine-3-carboxamide core, enabling direct structure-based drug design using the 3-chlorophenyl compound as a docking template. The availability of multiple co-crystal structures with varying aryl substituents facilitates rational design of s6 derivatives with improved binding affinity while maintaining the favorable selectivity profile.

SAR Comparator Compound for Pyrrolidine Carboxamide Library Screening

Due to its well-characterized position within the InhA SAR landscape, this compound functions as an essential comparator for any pyrrolidine carboxamide library screening effort targeting mycobacterial ENR. Its IC50 of 1.35 μM provides a mid-range potency reference point that enables researchers to quantify whether new substitutions on the aryl ring (e.g., 3-Br at 0.89 μM, 3,5-dichloro at 0.39 μM) or N1 position improve or diminish activity relative to the mono-3-chloro baseline [1]. Procurement of this specific compound ensures reproducibility of SAR benchmarking across laboratories, as the steep regioisomeric SAR (>74-fold difference between 3-Cl and 4-Cl) means that even isomeric impurities could confound assay interpretation.

Quote Request

Request a Quote for N-(3-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.